molecular formula C11H11ClN2O B580646 3-Chloro-6-ethoxyquinolin-4-amine CAS No. 1208677-22-8

3-Chloro-6-ethoxyquinolin-4-amine

Cat. No.: B580646
CAS No.: 1208677-22-8
M. Wt: 222.672
InChI Key: GAFASMVMYPZFMF-UHFFFAOYSA-N
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Description

3-Chloro-6-ethoxyquinolin-4-amine is a quinoline derivative characterized by a chloro group at position 3, an ethoxy group at position 6, and an amine group at position 4 of the quinoline ring. The structural features of this compound—specifically the electron-withdrawing chloro group and the ethoxy substituent—may influence its electronic properties, solubility, and binding affinity to biological targets.

Properties

CAS No.

1208677-22-8

Molecular Formula

C11H11ClN2O

Molecular Weight

222.672

IUPAC Name

3-chloro-6-ethoxyquinolin-4-amine

InChI

InChI=1S/C11H11ClN2O/c1-2-15-7-3-4-10-8(5-7)11(13)9(12)6-14-10/h3-6H,2H2,1H3,(H2,13,14)

InChI Key

GAFASMVMYPZFMF-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)Cl)N

Synonyms

4-Amino-3-chloro-6-ethoxyquinoline

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position Variations

  • 6-Chloroquinolin-4-amine hydrochloride (): This compound has a chloro group at position 6 instead of position 3. The positional isomerism significantly alters electronic properties, as the chloro group’s electron-withdrawing effect at position 6 may reduce aromatic π-electron density compared to position 4. Such differences can impact reactivity and interactions with biological targets .
  • Similarity scores (0.97 vs. 1.00 for positional isomers) highlight minor but critical structural divergences .

Functional Group Variations

  • NQ15 (6-(Benzyloxy)-N-(4-ethoxyphenyl)-7-methoxy-3-nitroquinolin-4-amine) (): Features a nitro group at position 3 instead of chloro. The nitro group’s strong electron-withdrawing nature may enhance electrophilic reactivity but reduce metabolic stability compared to chloro. NQ15 was synthesized in 94% yield, suggesting robust synthetic accessibility for nitro-substituted analogs .
  • N-(3-chlorophenyl)-6-(trifluoromethyl)quinolin-4-amine (): Incorporates a trifluoromethyl group at position 6. The CF₃ group increases lipophilicity and metabolic resistance, which could enhance bioavailability compared to ethoxy-substituted analogs .

Ring System Variations

  • Quinazoline analogs (): Compounds like (3-chloro-4-fluoro-phenyl)-[7-(3-morpholin-4-yl-propoxy)-6-nitro-quinazolin-4-yl]-amine replace the quinoline ring with a quinazoline system.

Data Tables

Research Findings

  • Synthetic Efficiency : NQ15 () and antimalarial derivatives () achieved high yields (94%) and purity (97%), underscoring optimized synthetic protocols .
  • Biological Relevance : Piperazine-containing analogs () demonstrate that bulky substituents at position 4 improve antimalarial efficacy, likely due to enhanced target binding .
  • Structural Insights: Substituent position (e.g., Cl at 3 vs. 6) and electronic properties (e.g., NO₂ vs. Cl) critically influence pharmacological profiles and stability .

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